Clormecaine
Overview
Description
Clormecaine is a chemical compound known for its diverse applications in scientific research and industry. It is primarily used as a local anesthetic and has been studied for its potential in various fields, including chemistry, biology, and medicine. The compound’s unique properties make it a valuable tool for researchers and professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Clormecaine can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The synthetic route typically includes the use of acetonitrile, water, and phosphoric acid as the mobile phase in a reverse-phase high-performance liquid chromatography (HPLC) method . For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities and ensure the purity of the final product. The use of advanced chromatographic techniques allows for efficient and high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions: Clormecaine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The reactions of this compound often involve reagents such as chlorine, sodium hydroxide, and other common laboratory chemicals. For example, chlorine can undergo disproportionation reactions, where it is both oxidized and reduced simultaneously .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For instance, in the presence of chlorine and sodium hydroxide, the compound may form various chlorinated derivatives.
Scientific Research Applications
Clormecaine has a wide range of applications in scientific research. It is used in anesthesia and pain management due to its local anesthetic properties. Additionally, the compound is valuable in pharmacokinetics studies and other research areas that require precise control of chemical reactions.
In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Its unique properties make it a versatile tool for researchers exploring new treatments and medical applications.
Mechanism of Action
The mechanism of action of clormecaine involves its interaction with specific molecular targets and pathways. As a local anesthetic, it works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. This action is similar to other local anesthetics, but this compound’s unique structure may offer distinct advantages in certain applications .
Comparison with Similar Compounds
Similar Compounds: Clormecaine can be compared to other local anesthetics, such as lidocaine, bupivacaine, and chlorpromazine. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: What sets this compound apart from other local anesthetics is its unique chemical structure, which may provide specific advantages in terms of potency, duration of action, and side effect profile. Researchers continue to explore these differences to better understand the compound’s potential and optimize its use in various fields.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDZNGISRKXXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161003 | |
Record name | Clormecaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13930-34-2 | |
Record name | Clormecaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13930-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clormecaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clormecaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clormecaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLORMECAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR5R8BAX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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